molecular formula C8H7ClN4S B3486956 1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole

1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B3486956
M. Wt: 226.69 g/mol
InChI Key: SIOLXMFTUFTBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The 4-chlorophenyl group is a phenyl group with a chlorine atom attached to the fourth carbon. The methylthio group is a sulfur atom bonded to a methyl group.


Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 5-position of the tetrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Tetrazoles are generally stable compounds, but they can be explosive under certain conditions due to the high nitrogen content .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some tetrazole derivatives are used in pharmaceuticals where they can act as bioisosteres for the carboxylate group .

Safety and Hazards

As with any chemical compound, handling “1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole” would require appropriate safety measures. While specific safety data for this compound is not available, tetrazoles can be explosive and should be handled with care .

Future Directions

The study of tetrazole derivatives is an active area of research, particularly in the development of pharmaceuticals and materials science . The future directions for “1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole” would depend on the results of further studies into its properties and potential applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLXMFTUFTBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.